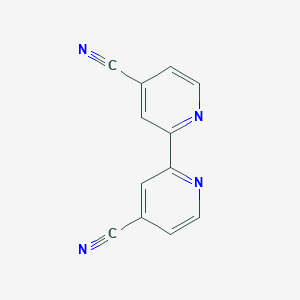

4,4'-Dicyano-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFOUVCDJGKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439972 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67491-43-4 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis of 4,4 Dicyano 2,2 Bipyridine

Established Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Dicyano-2,2'-bipyridine can be achieved through several well-documented routes, which are broadly categorized into multi-step and one-step approaches.

Multi-step Synthesis Approaches

The initial step in a common multi-step synthesis is the oxidation of the starting material, 2,2'-bipyridine (B1663995). This transformation is typically accomplished by reacting 2,2'-bipyridine with an oxidizing agent like hydrogen peroxide in a solution of acetic acid. The reaction converts the nitrogen atoms of the pyridine (B92270) rings into N-oxides, yielding 2,2'-bipyridine-N,N'-dioxide. scielo.br This intermediate is crucial for the subsequent introduction of functional groups. scielo.br

Following the oxidation, the 2,2'-bipyridine-N,N'-dioxide is subjected to a cyanation reaction. This step involves treating the N-oxide intermediate with potassium cyanide. Benzoyl chloride is also used in this reaction, which typically occurs in a solvent mixture of water and tetrahydrofuran (B95107). This process introduces the cyano groups at the 4 and 4' positions of the bipyridine skeleton, resulting in the final product, this compound.

Another reported multi-step method involves the dehydration of 4,4'-dicarbamoyl-2,2'-bipyridine. prepchem.com This is achieved by heating a suspension of the dicarbamoyl starting material with thionyl chloride in pyridine. prepchem.com After the reaction, purification via column chromatography yields crystalline this compound. prepchem.com

One-Step Synthesis Procedures

In an effort to improve efficiency and reduce costs, researchers have developed more direct, one-step methods for synthesizing this compound.

A notable one-step synthesis has been reported that is described as fast, economical, and effective. researchgate.net This procedure involves the palladium-catalyzed coupling reaction of 4-cyanopyridine. researchgate.net While the reported yield is modest at 20%, the method is advantageous due to a simple workup procedure that involves recrystallization from chloroform (B151607). researchgate.net A key detail of this reaction is that the exclusion of oxygen is essential for the reaction to proceed. researchgate.net The starting materials and the catalyst used in this process can also be recovered and reused in subsequent preparations. researchgate.net

| Synthesis Type | Starting Material(s) | Key Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Multi-step | 2,2'-Bipyridine | 1. Hydrogen Peroxide/Acetic Acid 2. Potassium Cyanide/Benzoyl Chloride | Sequential oxidation followed by cyanation. | Low overall yield reported. | researchgate.net |

| Multi-step | 4,4'-Dicarbamoyl-2,2'-bipyridine | Thionyl Chloride, Pyridine | Stirred for 16 hours at 100°C. | Not specified. | prepchem.com |

| One-step | 4-Cyanopyridine | Pd/C Catalyst | Anaerobic conditions. | 20% | researchgate.net |

Derivatization Strategies and Functionalization of the Bipyridine Core

The functionalization of the 2,2'-bipyridine core is a widely used method to obtain substituted derivatives, although in some cases, the yields can be low. scielo.br The cyano groups on this compound are particularly useful as they can participate in various subsequent reactions, serving as a versatile handle for creating new derivatives. researchgate.net

Introduction of Electron-Withdrawing Cyano Groups

The introduction of cyano groups at the 4,4'-positions of 2,2'-bipyridine significantly alters its electronic properties, enhancing its utility in applications such as photosensitizers for solar fuel generation. A common synthetic strategy commences with the oxidation of 2,2'-bipyridine to its corresponding N,N'-dioxide. scielo.br This activation step is crucial for facilitating the subsequent nucleophilic substitution.

A prevalent method involves the oxidation of 2,2'-bipyridine using hydrogen peroxide in acetic acid to yield 2,2'-bipyridine-N,N'-dioxide. Following the oxidation, the introduction of the cyano groups is typically achieved through a reaction with a cyanide source. For instance, the treatment of 2,2'-bipyridine-N,N'-dioxide with potassium cyanide in the presence of benzoyl chloride in a water and tetrahydrofuran mixture leads to the formation of this compound.

Another approach involves the dehydration of a dicarboxamide. Specifically, 4,4'-dicarbamoyl-2,2'-bipyridine can be treated with a dehydrating agent like thionyl chloride in pyridine to yield this compound. prepchem.com

The electron-withdrawing nature of the cyano groups in this compound lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This electronic modification is key to its function in facilitating metal-to-ligand charge transfer (MLCT) processes in metal complexes.

Selective Mono- and Disubstitution Processes

Achieving selective substitution on the 2,2'-bipyridine core is a significant aspect of its functionalization. While the synthesis of this compound focuses on disubstitution, the principles of selective functionalization are broadly applicable. For instance, the synthesis of unsymmetrical monosubstituted 2,2'-bipyridines often utilizes 2,2'-bipyridine mono-N-oxide as a key intermediate, as the N-oxide ring exhibits higher reactivity. scielo.br

In the context of cyanation, achieving selective disubstitution at the 4,4'-positions is often the primary goal. The symmetry of the 2,2'-bipyridine N,N'-dioxide intermediate naturally directs the substitution to these positions. However, controlling the reaction conditions is crucial to prevent the formation of undesired byproducts.

Palladium-Catalyzed Substitution Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis of substituted bipyridines, including those with cyano groups. These methods offer high efficiency and selectivity. For instance, palladium catalysis can be employed for selective mono- or disubstitution processes on bipyridine scaffolds. researchgate.net

One reported one-step synthesis of this compound involves the palladium-catalyzed coupling reaction of 4-cyanopyridine. researchgate.net This method is described as fast, economical, and effective, with a straightforward workup procedure. researchgate.net While this approach provides a more direct route, it is noted that the yield is modest. researchgate.net

Palladium catalysts are also instrumental in the synthesis of related cyano-substituted aromatic heterocycles, highlighting the versatility of this approach. chemicalbook.com

Comparative Analysis of Synthetic Yields and Purification Techniques

The efficiency of synthesizing this compound varies significantly depending on the chosen synthetic route.

| Starting Material | Reagents | Yield | Purification Method | Reference |

| 2,2'-Bipyridine | 1. H₂O₂/Acetic Acid 2. KCN/Benzoyl Chloride | Not specified | Not specified | |

| 4,4'-Dicarbamoyl-2,2'-bipyridine | Thionyl Chloride/Pyridine | Not specified | Chromatography over silica (B1680970) gel with methylene (B1212753) chloride | prepchem.com |

| 4-Cyanopyridine | Pd/C | 20% (modest) | Recrystallization from chloroform | researchgate.net |

The multi-step synthesis starting from 2,2'-bipyridine is a common method, though specific yield data is not always provided in general descriptions. A reported synthesis starting from 4,4'-dicarbamoyl-2,2'-bipyridine results in the formation of white crystals after purification by column chromatography. prepchem.com The one-step palladium-catalyzed approach offers a facile workup involving simple recrystallization, which is a significant advantage despite the modest yield. researchgate.net It is also noted that in this latter method, the starting materials and catalyst can be recovered and reused. researchgate.net

Purification is a critical step to obtain high-purity this compound. Column chromatography using silica gel with an appropriate eluent, such as methylene chloride, is a common technique. prepchem.com Recrystallization from solvents like chloroform is also an effective method for purification. researchgate.net

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions and process parameters. While the fundamental synthetic methodologies remain similar, several factors must be addressed to ensure efficiency, consistency, and cost-effectiveness on a larger scale.

For industrial production, methods that are economical and involve fewer steps are generally preferred. The one-step palladium-catalyzed synthesis, despite its modest laboratory yield, could be a candidate for industrial consideration due to its simplicity and the potential for catalyst recycling. researchgate.net However, the cost and handling of the palladium catalyst at a large scale would need to be carefully managed.

The multi-step route involving the oxidation of 2,2'-bipyridine followed by cyanation is also amenable to scale-up. Key considerations for this process include:

Reaction Control: Maintaining optimal temperature and pressure, especially during the exothermic oxidation step, is crucial for safety and to maximize yield.

Reagent Handling: The safe handling and disposal of reagents like potassium cyanide are of paramount importance at an industrial scale.

Process Automation: The use of continuous flow reactors and automated systems can enhance consistency, improve safety, and increase throughput.

Purification: Developing efficient, large-scale purification methods, such as industrial chromatography or large-batch recrystallization, is necessary to meet purity specifications.

Ultimately, the choice of the most suitable industrial production method will depend on a thorough economic and process safety analysis, weighing factors such as raw material costs, reaction yields, catalyst costs and recovery, and the complexity of the purification process.

Coordination Chemistry of 4,4 Dicyano 2,2 Bipyridine

Ligand Properties and Chelation Characteristics

4,4'-Dicyano-2,2'-bipyridine is a functionalized bidentate ligand widely utilized in coordination chemistry. researchgate.net Its core structure is based on 2,2'-bipyridine (B1663995), a molecule known for its ability to form stable chelate complexes with a variety of metal ions. wikipedia.orgnih.gov The defining feature of this ligand is the presence of cyano (-C≡N) groups at the 4 and 4' positions of the two pyridine (B92270) rings. These substituents significantly modify the electronic properties of the bipyridine framework, influencing its behavior as a ligand. researchgate.net

The molecule is a solid at room temperature with a melting point of approximately 220.00 °C and a boiling point of 391.20 °C. biosynth.com Its molecular formula is C₁₂H₆N₄, and it has a molecular weight of about 206.2 g/mol . biosynth.comnih.govscbt.com The cyano groups can also serve as donor sites for the formation of heterooligonuclear metal complexes, adding to the ligand's versatility. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₆N₄ | biosynth.comnih.govscbt.com |

| Molecular Weight | 206.2 g/mol | biosynth.comnih.govscbt.com |

| Melting Point | 220.00 °C | biosynth.com |

| Boiling Point | 391.20 °C | biosynth.com |

| CAS Number | 67491-43-4 | biosynth.comnih.govscbt.com |

Electronic Effects of Cyano Substituents on Ligand Properties

The introduction of cyano groups, which are strongly electron-withdrawing, at the 4,4'-positions of the 2,2'-bipyridine scaffold dramatically alters its electronic characteristics. researchgate.net This modification is crucial for the ligand's utility in various applications, including the development of photosensitizers. The electron-withdrawing nature of the cyano groups influences the energy levels of the ligand's molecular orbitals. researchgate.net

The electron-withdrawing cyano substituents have a significant impact on the electronic structure of the bipyridine ligand, most notably by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This effect stems from the ability of the cyano groups to pull electron density away from the aromatic rings. nih.gov The stabilization of the LUMO is a key feature that dictates the ligand's electrochemical and photophysical properties when coordinated to a metal center. researchgate.net This electronic modification is fundamental to its role in facilitating metal-to-ligand charge transfer (MLCT) processes within metal complexes. wikipedia.org

A direct consequence of the lowered LUMO energy is the enhanced electron-accepting capacity of the this compound ligand. researchgate.net This property makes it a strong π-acceptor. researchgate.net In coordination complexes, this enhanced acceptor ability facilitates the transfer of electron density from the metal center to the ligand upon photoexcitation, a process known as metal-to-ligand charge transfer (MLCT). wikipedia.org The electrochemical data of complexes containing this ligand support this, showing that ligand-based reductions occur at more positive potentials compared to complexes with unsubstituted bipyridine. researchgate.net For instance, the first reduction process for a ruthenium complex with this compound is observed at -0.86 V (vs. SCE), which is about 400 mV more positive than that of a related complex without the cyano groups, highlighting the strong π-acceptor properties of the dicyano ligand. researchgate.net

Bidentate Nature and Chelating Ability

Similar to its parent compound, 2,2'-bipyridine, this compound acts as a bidentate ligand. wikipedia.org This means it can bind to a central metal atom through two of its nitrogen atoms, one from each pyridine ring, to form a stable five-membered ring structure. nih.gov This mode of coordination is known as chelation. nih.gov The chelating nitrogen atoms can be deactivated by the strong electron-withdrawing effect of the cyano groups, which can influence the conditions required for complex formation. researchgate.net Despite this, the ligand readily forms stable octahedral complexes with various transition metals, often in a tris-chelated fashion, where three ligands coordinate to a single metal center. wikipedia.orgresearchgate.net

Formation of Metal Complexes

This compound is a versatile ligand used in the formation of a wide array of coordination complexes. researchgate.net The synthesis of these complexes often involves reacting the ligand with a suitable metal precursor. researchgate.net The reaction conditions can be important; for example, the formation of a ruthenium(II) complex required microwave irradiation in dimethylformamide (dmf) in the presence of silver nitrate (B79036), as standard reflux conditions in ethanol-water mixtures were unsuccessful. researchgate.net This suggests that the chelating nitrogen atoms are deactivated by the electron-withdrawing cyano groups, necessitating more forcing conditions for complexation. researchgate.net The resulting complexes often exhibit interesting photophysical and electrochemical properties due to the electronic nature of the dicyano-bipyridine ligand. researchgate.net

Coordination with Transition Metals

This compound forms stable complexes with a variety of transition metals. researchgate.netbiosynth.comresearchgate.net A well-studied example is its coordination with ruthenium(II). researchgate.netresearchgate.net In one instance, the ligand was used to form a heteroleptic complex, [(tbbpy)₂Ru(dnbpy)]²⁺, where 'tbbpy' is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and 'dnbpy' is this compound. researchgate.net In this complex, the ruthenium center is surrounded by three bipyridine ligands in a distorted octahedral geometry. researchgate.net The strong π-acceptor character of the dnbpy ligand significantly influences the complex's electronic absorption spectrum, leading to distinct metal-to-ligand charge transfer (MLCT) bands. researchgate.net The low-energy MLCT band at 510 nm in acetonitrile (B52724) was assigned to a d–π(dnbpy) transition, while the high-energy band at 418 nm was assigned to a d–π(tbbpy) transition. researchgate.net The ligand has also been noted to bind with molybdenum. biosynth.com

| Complex | Solvent | λmax [nm] | Assignment | Reference |

|---|---|---|---|---|

| [(tbbpy)₂Ru(dnbpy)]²⁺ | Acetonitrile | 510 | d–π* (dnbpy) MLCT | researchgate.net |

| 418 | d–π* (tbbpy) MLCT | researchgate.net |

Ruthenium Complexes

Ruthenium complexes incorporating this compound have been extensively studied due to their interesting photophysical and electrochemical properties. The strong electron-withdrawing nature of the cyano groups on the dcbp ligand significantly affects the metal-to-ligand charge transfer (MLCT) states of these complexes.

A series of ruthenium(II) complexes with the general formula [Ru(bpy)3-n(CN-Me-bpy)n]2+ (where bpy = 2,2'-bipyridine and CN-Me-bpy = 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine) have been synthesized and characterized. nih.gov Electrochemical measurements revealed that the CN-Me-bpy ligand is considerably easier to reduce than the unsubstituted bipyridine, by approximately 500 mV. nih.gov This suggests that the lowest energy MLCT state is associated with the dicyano-substituted ligand. nih.gov

These complexes exhibit unusually high radiative quantum yields and long room-temperature lifetimes for their MLCT excited states. nih.gov For instance, the complex with three CN-Me-bpy ligands shows a quantum yield of 40% and a lifetime of 3.5 µs. nih.gov Infrared spectroscopy confirmed the coupling of the π* system into the cyano groups, as evidenced by a bathochromic shift of the C≡N stretching frequency in the excited state. nih.gov Spectroelectrochemical studies on these complexes have provided further insights into their electronic structure upon reduction, showing that the reduction is localized on a single CN-Me-bpy ligand. nih.gov

A one-step synthesis for this compound and its corresponding ruthenium(II) complex, [Ru(tbbpy)2(dnbpy)]2+ (where tbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine), has been reported, offering a more economical and efficient route to these compounds. researchgate.netresearchgate.net The solid-state molecular structure of this complex confirms a distorted octahedral coordination geometry around the ruthenium center. researchgate.net

| Complex | Quantum Yield (%) | Lifetime (µs) |

| [Ru(bpy)2(CN-Me-bpy)]2+ | 13 | 1.6 |

| [Ru(bpy)(CN-Me-bpy)2]2+ | 27 | 2.6 |

| [Ru(CN-Me-bpy)3]2+ | 40 | 3.5 |

Iridium Complexes

The coordination of this compound and its derivatives to iridium(III) has led to the development of cyclometalated complexes with interesting photophysical properties. A series of complexes with the general formula [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327) and N^N is a 4,4'-π-conjugated 2,2'-bipyridine derivative, have been synthesized. nih.gov

The absorption spectra of these iridium complexes display broad, structureless bands in the visible region (350–700 nm), which are attributed to a combination of intraligand charge transfer and mixed metal-and-ligand-centered transitions. nih.gov While many of these complexes are non-emissive at room temperature, some exhibit near-infrared phosphorescence in frozen solutions. nih.gov Furthermore, these iridium complexes have shown notable two-photon absorption cross-sections, suggesting potential applications in nonlinear optics. nih.gov

| Complex Type | Key Feature | Potential Application |

| [Ir(C^N)2(N^N)]+ | Near-IR phosphorescence | Nonlinear optics |

Rhenium Complexes

Rhenium complexes containing bipyridine ligands have been a subject of interest for their luminescent properties and potential applications in sensing and photoredox catalysis. nih.gov While specific studies focusing solely on this compound with rhenium are less common in the provided search results, the coordination chemistry of related 4,4'-bipyridine (B149096) ligands provides valuable insights.

For example, two new rhenium cluster complexes, trans-[Re6S8(bpy)4(CN)2] and trans-[Re6S8(bpy)2(CN)4]2- (where bpy = 4,4'-bipyridine), have been synthesized and structurally characterized. mdpi.com These complexes exhibit weak red luminescence, which is characteristic of the {Re6S8}2+ cluster core. mdpi.com The presence of the redox-active bipyridine ligand leads to multiple electron reduction transitions at moderate potential values. mdpi.com

The synthesis of dinuclear rhenium complexes with a bridging helicene-bis-bipyridine ligand has also been reported. nih.gov These complexes are phosphorescent in solution at room temperature and exhibit chiroptical properties such as circularly polarized emission. nih.gov

| Complex Type | Key Feature |

| trans-[Re6S8(bpy)2(CN)4]2- | Red luminescence |

| Dinuclear Re(I) helicene-bis-bipyridine | Room-temperature phosphorescence |

Platinum Complexes

The coordination chemistry of this compound with platinum has been explored, leading to complexes with interesting structural features. The solid-state emission of dicyanoplatinum(II) complexes with substituted 2,2'-bipyridines has been investigated. acs.org

The crystal structure of a sulfinate-containing platinate salt, (C10H9N2)2[Pt(C4N2O2S2)2], has been determined, revealing a square-planar geometry around the platinum atom with the sulfinate moieties in a cis arrangement. nih.gov Another study reports the crystal structure of (2,2'-Bipyridine)(1,2-dicyanoethene-1,2-dithiolato)platinum(II), where the complex molecules pack as head-to-tail dimers stabilized by Pt···Pt interactions. iucr.org

Platinum(II) complexes with bipyridine ligands have also been investigated for their potential applications in inhibiting amyloid-β aggregation, which is relevant to neurodegenerative diseases. mdpi.com

| Complex | Coordination Geometry | Key Structural Feature |

| (C10H9N2)2[Pt(C4N2O2S2)2] | Square-planar | Cis arrangement of sulfinate ligands |

| [Pt(C4N2S2)(C10H8N2)] | Square-planar | Dimeric structure with Pt···Pt interactions |

Molybdenum Complexes

Molybdenum complexes are of interest due to their roles in various catalytic processes. The coordination of this compound to molybdenum can lead to the formation of polynuclear structures.

An octanuclear molybdenum(VI) complex, [Mo8O22(OH)4(di-tBu-bipy)4] (where di-tBu-bipy = 4,4'-di-tert-butyl-2,2'-bipyridine), has been synthesized and structurally characterized. nih.gov The molecule features a complex inorganic core of molybdenum and oxygen atoms, with the bipyridine ligands coordinated to the peripheral molybdenum centers. nih.gov This complex has shown catalytic activity in the epoxidation of olefins. nih.gov

The synthesis of (2,2'-Bipyridine)tetracarbonylmolybdenum(0) results in a distorted cis-MoN2C4 octahedral geometry around the molybdenum atom. researchgate.net

| Complex | Key Feature | Potential Application |

| [Mo8O22(OH)4(di-tBu-bipy)4] | Octanuclear structure | Catalytic epoxidation |

| [Mo(C10H8N2)(CO)4] | Distorted octahedral geometry | - |

Palladium Complexes

Palladium complexes are well-known for their extensive use in cross-coupling reactions and other catalytic transformations. The coordination of bipyridine ligands to palladium(II) is a common motif in catalyst design.

A series of palladium(II) complexes containing ortho-cyano-aminothiophenolate (ocap) ligands and various co-ligands, including 2,2'-bipyridine, have been prepared. rsc.org With 2,2'-bipyridine, a monomeric chelate Pd(κ2-ocap)(κ2-bipy) is proposed to form. rsc.org The addition of a second metal complex, HgCl2(phen), to this system leads to a heterobimetallic complex where the ocap ligand bridges the palladium and mercury centers. rsc.org

| Complex Type | Key Feature |

| Pd(κ2-ocap)(κ2-bipy) | Monomeric chelate |

Silver Complexes

In the coordination chemistry of silver(I), this compound and its isomers demonstrate remarkable versatility, functioning as bi-, tri-, or even tetra-dentate ligands. rsc.orghhu.dersc.org The resulting structures, whether discrete molecular units or extended coordination polymers, are highly dependent on factors such as the counterion and crystallization conditions. rsc.orghhu.dersc.org

With anions that are themselves capable of coordinating to the metal center, such as nitrate (NO₃⁻), the ligand tends to adopt a tridentate coordination mode. rsc.org This typically involves the two bipyridine nitrogen atoms chelating one silver center, while one of the cyano groups bridges to an adjacent silver ion, resulting in the formation of one-dimensional (1D) coordination polymers. rsc.orgrsc.org In contrast, when less coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) are present, the ligand often acts purely as a bidentate chelate through its bipyridine nitrogens. rsc.orgrsc.org This leads to the formation of discrete, monomeric bis-chelate complexes. rsc.orgrsc.org However, variations in the crystallization solvent can alter this behavior; for instance, a 1:1 metal-to-ligand complex with the PF₆⁻ anion has been shown to form a two-dimensional (2D) hexagonal coordination polymer where the ligand uses all four nitrogen atoms in both chelation and bridging. rsc.orghhu.de

Vanadium Complexes

The coordination chemistry of vanadium with bipyridine-type ligands is extensive, with complexes synthesized in various oxidation states, including V(II), V(IV), and V(V). researchgate.netrsc.org Vanadium(IV) compounds often exist as vanadyl derivatives containing the VO²⁺ core, which typically binds four other ligands strongly in a square pyramidal geometry. wikipedia.org For example, oxo-peroxo-vanadium(V) complexes with substituted bipyridine ligands, such as 4,4'-di-tert-butylbipyridine, have been synthesized and characterized. nih.gov The coordination geometry in these complexes can be influenced by the specific ligands and reaction conditions. While direct studies on this compound with vanadium are less common, the known chemistry of related ligands suggests that it can form stable complexes. For instance, four- and six-coordinate vanadium complexes are known, often exhibiting distorted octahedral or square pyramidal geometries. researchgate.netrsc.org The cyano groups on the bipyridine backbone could further influence the electronic properties and potential for extended structures.

Stoichiometry and Ligand-to-Metal Ratios in Complex Formation

The final stoichiometry of complexes involving this compound is not solely determined by the initial ratio of reactants but is also heavily influenced by the nature of the counterion and the solvent used for crystallization. hhu.deacs.org It is common for reactions starting with a 2:1 metal-to-ligand molar ratio to yield crystalline products with a 1:1 or 1:2 metal-to-ligand ratio. hhu.de

For instance, in reactions with silver salts, using coordinating anions like nitrate often results in complexes with a 1:1 metal-to-ligand ratio, forming polymeric chains. hhu.de Conversely, using weakly coordinating anions such as tetrafluoroborate or hexafluorophosphate can lead to the isolation of complexes with a 1:2 metal-to-ligand stoichiometry. hhu.de The ability of the ligand to bridge metal centers or act as a simple chelating agent allows for this structural diversity, where different stoichiometries can be thermodynamically favored under specific conditions. researchgate.net

Structural Characterization of Metal Complexes

X-ray Diffraction Studies of Single Crystals

Single-crystal X-ray diffraction has been indispensable in characterizing the diverse coordination modes of this compound and its analogs. rsc.orghhu.de This method has been successfully applied to determine the molecular structures of complexes with various transition metals, including silver, ruthenium, and analogs with vanadium. rsc.orgnih.govresearchgate.net

For example, the structures of several silver(I) complexes have been elucidated, revealing how the interplay between the ligand's denticity and the coordinating ability of the counterion gives rise to structures ranging from discrete monomers to 1D helical chains and 2D hexagonal polymers. rsc.orghhu.de Similarly, the solid-state molecular structure of a ruthenium(II) complex, Ru(tbbpy)₂(dnbpy)₂ (where tbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine and dnbpy is this compound), was investigated using single-crystal X-ray analysis, confirming the distorted octahedral coordination geometry around the ruthenium center. researchgate.net For vanadium, the crystal structure of an analogous oxo-peroxo complex with 4,4'-dimethylbipyridine, [VVO(O₂)(Me₂bpy)₂]BF₄, was also determined by this method, providing a model for the coordination environment. nih.gov

| Parameter | Value |

|---|---|

| Compound | (tbbpy)₂Ru(dnbpy)₂ |

| Formula | C₄₈H₄₈F₁₂N₈P₂Ru |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.054(4) |

| b (Å) | 17.935(4) |

| c (Å) | 15.773(3) |

| β (°) | 111.43(3) |

| Volume (ų) | 5544(2) |

| Z | 4 |

Analysis of Coordination Geometry and Bond Lengths

Detailed analysis of crystallographic data allows for a precise description of the coordination sphere around the metal ion. In complexes with this compound, the metal center's geometry is a function of its coordination number and the electronic preferences of the metal. For instance, in the octahedral complex [(tbbpy)₂Ru(dnbpy)]²⁺, the ruthenium center is surrounded by three bipyridine ligands. researchgate.net The geometry is distorted from a perfect octahedron, which is typical for such chelating systems. researchgate.net The bite angle of the dnbpy ligand, defined as the N-Ru-N angle, is a key parameter in describing this distortion. researchgate.net

Bond lengths provide insight into the strength and nature of the metal-ligand interactions. In the aforementioned ruthenium complex, the Ru-N bond lengths to the dnbpy ligand are distinct from those to the tbbpy ligands, reflecting the different electronic properties of the cyano-substituted ligand. researchgate.net Similarly, in copper(II) coordination polymers with the related 4,4'-bipyridine ligand, Cu-N bond lengths are typically within the expected range for such compounds. ub.edu The coordination geometry around the metal can vary significantly, from distorted trigonal planar in some three-coordinate silver(I) complexes to tetrahedral or octahedral in other systems. ub.eduscienceasia.org

| Bond/Angle | Measurement | Description |

|---|---|---|

| Ru–N(dnbpy) | 2.054(5) Å | Bond length to dicyano-bipyridine ligand |

| Ru–N(tbbpy) | 2.045(5) Å | Bond length to di-tert-butyl-bipyridine ligand |

| N-Ru-N (dnbpy) | 79.3(3)° | Bite angle of the dicyano-bipyridine ligand |

| N-Ru-N (tbbpy) | 78.24(18)° | Bite angle of the di-tert-butyl-bipyridine ligand |

| N≡C | 1.151(11) Å | Bond length of the cyano group |

| C-C≡N | 1.440(11) Å | Bond length between pyridine ring and cyano group |

Supramolecular Organization in the Crystalline Solid State

The crystal structure of this compound has been determined, and its details are available in the Crystallography Open Database (COD) under the entries 1542291, 1543242, 4088890, and 4088891. researchgate.net These entries provide the foundational data for a detailed analysis of the supramolecular organization.

The crystal packing is significantly influenced by a combination of intermolecular interactions, including π-π stacking and C-H···N hydrogen bonds. The planar bipyridine rings, functionalized with cyano groups, are predisposed to π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are crucial in stabilizing the crystal lattice.

Furthermore, the nitrogen atoms of the cyano groups and the pyridine rings can act as hydrogen bond acceptors, while the aromatic C-H groups can act as donors. This leads to the formation of a network of weak C-H···N hydrogen bonds, which further directs the three-dimensional arrangement of the molecules. The interplay of these varied intermolecular forces results in a well-defined and stable supramolecular assembly in the solid state.

Theoretical Studies of Coordination Chemistry

Theoretical calculations have become an indispensable tool for elucidating the electronic structure and predicting the properties of coordination compounds. For this compound, computational methods provide a deeper understanding of its coordination behavior and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-31G(d), are utilized to determine the optimized geometry and molecular orbital energies of this compound.

These calculations typically reveal a planar or near-planar geometry for the bipyridine core, with the cyano groups lying in the same plane. The calculated bond lengths and angles from DFT studies are generally in good agreement with experimental data obtained from X-ray crystallography.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically a π-orbital delocalized over the bipyridine framework, while the electron-withdrawing nature of the cyano groups significantly lowers the energy of the LUMO, which is a π*-orbital with significant contributions from the cyano groups. This low-lying LUMO is a critical feature, influencing the ligand's ability to accept electron density from a metal center in coordination complexes.

Table 1: Representative DFT Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 6.5 D |

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as absorption wavelengths and oscillator strengths.

TD-DFT calculations can predict the UV-Vis absorption spectrum of the molecule. The calculated electronic transitions typically correspond to π-π* transitions within the bipyridine ring system. The strong electron-withdrawing effect of the cyano groups can lead to a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted 2,2'-bipyridine.

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.45 | HOMO → LUMO |

| S0 → S2 | 285 | 0.20 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 |

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Correlation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, the results from DFT and TD-DFT calculations can be correlated with experimental observations from techniques such as X-ray crystallography and UV-Vis spectroscopy.

The optimized molecular geometry obtained from DFT calculations can be compared with the bond lengths and angles determined from single-crystal X-ray diffraction. A high degree of agreement between the calculated and experimental structures provides confidence in the chosen computational methodology.

Advanced Spectroscopic and Electrochemical Characterization in Research

Photophysical Properties of 4,4'-Dicyano-2,2'-bipyridine Complexes

The photophysical properties of metal complexes containing the this compound ligand are dominated by charge-transfer processes, which are highly sensitive to the nature of the metal center, the solvent environment, and the electronic characteristics of the ligands.

In complexes of this compound, particularly with d-block metals like ruthenium(II) and iron(II), the absorption of light often promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital. This process is known as a metal-to-ligand charge transfer (MLCT) transition. nih.govacs.org The electron-withdrawing nature of the two cyano groups on the bipyridine ring lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This electronic modification is crucial for facilitating MLCT processes. In ruthenium(II) complexes, these transitions are typically intense and occur in the visible region of the electromagnetic spectrum. iieta.org For instance, in a complex like [(tbbpy)2Ru(dnbpy)]2+ (where tbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and dnbpy is this compound), the lowest energy absorption bands are assigned to MLCT transitions involving the dnbpy ligand. researchgate.net The energy of these MLCT transitions can be tuned by modifying the substituents on the bipyridine ligands or by changing the solvent. osti.gov

The absorption and emission maxima of this compound complexes provide valuable insights into their electronic structure and excited-state properties. For the ruthenium complex [(tbbpy)2Ru(dnbpy)]2+, the absorption spectrum in acetonitrile (B52724) shows characteristic bands at 285, 312 (shoulder), 395, 418, and 510 nm. researchgate.net The emission maximum for this complex is observed at 730 nm in both acetonitrile and dichloromethane, indicating a significant Stokes shift. researchgate.net This red-shifted emission is attributed to the emissive decay from the lowest-energy triplet MLCT state localized on the dicyano-bipyridine ligand. researchgate.net In comparison, newly synthesized 2-{4-aryl-5-cyano-[2,2′-bipyridin]-6(1H)-ylidene}malononitriles exhibit fluorescence in the yellow-orange region, with emission maxima ranging from 565 to 582 nm, depending on the aryl substituent. pleiades.online

| Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

|---|---|---|

| Acetonitrile | 285, 312 (sh), 395, 418, 510 | 730 |

| Dichloromethane | 285, 312 (sh), 395, 418, 512 | 730 |

The presence of electron-withdrawing cyano groups at the 4 and 4' positions of the 2,2'-bipyridine (B1663995) ligand has a profound effect on the emission wavelengths of its metal complexes. These groups lower the energy of the π* orbitals of the bipyridine ligand. Consequently, the energy gap between the metal d-orbitals and the ligand's LUMO is reduced. This leads to a bathochromic (red) shift in both the absorption and emission spectra. For example, the emission of the [(tbbpy)2Ru(dnbpy)]2+ complex at 730 nm is significantly red-shifted compared to the emission of [(tbbpy)3Ru]2+, which has a maximum at 614 nm in acetonitrile. researchgate.net This shift of 116 nm is a direct consequence of the stabilization of the MLCT state by the cyano groups on the dnbpy ligand. researchgate.net Similarly, the introduction of cyano groups into other organic fluorophores has been shown to enhance their piezofluorochromic activity. rsc.org

The excited-state lifetime is a critical parameter that determines the efficiency of photophysical and photochemical processes. For complexes of this compound, the lifetimes of their MLCT excited states are influenced by factors such as temperature and the solvent environment. The excited-state lifetime of [(tbbpy)2Ru(dnbpy)]2+ has been measured in different solvents and at different temperatures. At room temperature, the lifetime is 200 ns in dichloromethane and 134 ns in acetonitrile. researchgate.net When cooled to 77 K in a glassy matrix of propionitrile/butyronitrile, the lifetime increases dramatically to 3580 ns (3.58 µs). researchgate.net This temperature dependence is consistent with the energy gap law, where a smaller energy gap between the excited state and the ground state, as seen in the red-emitting dnbpy complex, often leads to faster non-radiative decay and shorter lifetimes at room temperature. researchgate.net

| Solvent | Temperature | Lifetime (ns) |

|---|---|---|

| Dichloromethane | Room Temperature | 200 |

| Acetonitrile | Room Temperature | 134 |

| 4:5 Propionitrile/Butyronitrile | 77 K | 3580 |

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a characteristic feature of compounds with a significant difference in the dipole moment between their ground and excited states. Complexes of this compound often exhibit solvatochromism due to the charge-transfer nature of their excited states. nsf.gov The MLCT excited state of a ruthenium-dicyanobipyridine complex is expected to be more polar than the ground state, leading to a stabilization of the excited state in polar solvents. This stabilization typically results in a red shift of the emission maximum as the solvent polarity increases. For instance, the MLCT absorption band of [Fe(bpy)(CN)4]2- shows a significant red shift of 0.86 eV when the solvent is changed from water to acetone. osti.gov While specific solvatochromism data for a simple this compound complex is not detailed in the provided search results, the behavior of structurally related bipyridine complexes suggests that its complexes would also display this property. nih.govacs.org

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound and its metal complexes are crucial for their application in areas such as catalysis, solar energy conversion, and molecular electronics. The presence of the electron-withdrawing cyano groups significantly influences the redox potentials of both the ligand and the metal center to which it is coordinated.

The redox behavior of these compounds is typically investigated using cyclic voltammetry. iieta.orgrsc.org This technique allows for the determination of the potentials at which the complex undergoes oxidation and reduction, as well as providing information about the stability of the resulting species.

For bipyridine complexes, both metal-centered and ligand-centered redox processes can be observed. iieta.org In ruthenium-bipyridine complexes, the Ru(II)/Ru(III) oxidation is a metal-centered process, while reductions are typically ligand-centered, involving the acceptance of electrons into the π* orbitals of the bipyridine ligands. rsc.org

The electron-withdrawing cyano groups on the this compound ligand make it easier to reduce the ligand and harder to oxidize the metal center. rsc.org This is because the cyano groups lower the energy of the ligand's LUMO, making it more accessible for electron acceptance. Conversely, they withdraw electron density from the metal center, making it more difficult to remove an electron (oxidation). For instance, ruthenium complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid (a ligand with similar electron-withdrawing properties) show that the Ru(II)/Ru(III) oxidation potential is shifted to more positive values compared to complexes with unsubstituted bipyridine. rsc.org

Digital Simulation Methods for Electrochemical Parameters

Digital simulation methods are powerful computational tools used in electrochemistry to model and analyze the behavior of chemical species undergoing redox processes. These techniques allow for the determination of key electrochemical parameters by fitting simulated data to experimentally obtained results, such as cyclic voltammograms. In the context of this compound, digital simulations provide a deeper understanding of its electron transfer kinetics and thermodynamics.

The process typically involves creating a theoretical model of the electrochemical system, which includes the diffusion of the analyte to the electrode surface and the kinetics of the electron transfer reaction. This model is then used to generate theoretical cyclic voltammograms under various conditions. By comparing these simulated voltammograms with experimental data, researchers can extract precise values for parameters such as the standard reduction potential (E°), the diffusion coefficient (D), and the heterogeneous electron transfer rate constant (k_s).

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in predicting the electrochemical properties of a wide range of 2,2'-bipyridine derivatives, including this compound. In a comprehensive study of 156 different 2,2'-bipyridine compounds, the redox potentials were calculated and calibrated against experimental data for a subset of the molecules. This computational screening approach is valuable for identifying promising candidates for applications such as organic flow batteries. The presence of electron-withdrawing groups, such as the cyano groups in this compound, is known to influence the redox potential.

While specific studies detailing the digital simulation of experimental cyclic voltammetry solely for the isolated this compound ligand are not extensively documented in the reviewed literature, the principles of these methods are well-established. For instance, software packages like EG & G Condesim are utilized to perform simulations using finite difference techniques to solve the equations governing mass transport and electron transfer. The accuracy of the determined electrochemical parameters is then verified by overlaying the simulated and experimental cyclic voltammograms.

The following table summarizes key electrochemical parameters for this compound that can be determined or predicted using digital simulation and computational methods. The values presented are indicative and would be precisely determined through the rigorous fitting of experimental data.

| Parameter | Symbol | Description | Typical Determination Method |

|---|---|---|---|

| Standard Reduction Potential | E° | The potential at which the oxidized and reduced species are at equilibrium. | DFT calculations; Fitting of simulated to experimental cyclic voltammograms. |

| Diffusion Coefficient | D | A measure of the rate at which the molecule diffuses through the solvent to the electrode. | Analysis of the peak current in cyclic voltammetry and fitting with simulated data. |

| Heterogeneous Electron Transfer Rate Constant | k_s | The rate constant for the electron transfer reaction at the electrode surface. | Analysis of the peak separation in cyclic voltammetry and fitting with simulated data. |

| Transfer Coefficient | α | A measure of the symmetry of the energy barrier for the electron transfer reaction. | Analysis of the shape of the cyclic voltammogram and fitting with simulated data. |

Applications in Materials Science and Energy Research

Photovoltaic Devices and Solar Energy Conversion

4,4'-Dicyano-2,2'-bipyridine and its derivatives are integral to several types of photovoltaic technologies. They are employed as dopants, sensitizers, and photosensitizers, where they play critical roles in enhancing device efficiency, stability, and light-harvesting capabilities.

The coordination of dicyanobipyridine ligands with silver (I) ions has been studied, revealing the formation of various structures, from discrete monomeric complexes to one- or two-dimensional coordination polymers hhu.dersc.org. The specific architecture depends on factors like the counter-anion and crystallization conditions hhu.dersc.org. For example, with nitrate (B79036) anions, 5,5′-dicyano-2,2′-bipyridine acts as a tridentate ligand, using its two bipyridine nitrogens and one cyano nitrogen to bridge silver centers, forming a helical coordination polymer hhu.dersc.org. With less coordinating anions like hexafluorophosphate (B91526), it can form a bis-chelate complex using only the bipyridine nitrogens or act as a tetradentate ligand creating a two-dimensional polymer hhu.dersc.org. This ability to form extended, well-defined structures through coordination with silver is crucial for creating pathways that can facilitate efficient electron transport in photovoltaic devices.

| Ligand System | Metal Ion | Anion | Resulting Structure | Coordination Mode of Ligand |

| 5,5′-dicyano-2,2′-bipyridine | Silver (Ag⁺) | Nitrate (NO₃⁻) | 1D Helical Polymer | Tridentate (2 bipyridine N, 1 cyano N) |

| 5,5′-dicyano-2,2′-bipyridine | Silver (Ag⁺) | Hexafluorophosphate (PF₆⁻) | Monomeric bis-chelate | Bidentate (2 bipyridine N) |

| 5,5′-dicyano-2,2′-bipyridine | Silver (Ag⁺) | Hexafluorophosphate (PF₆⁻) | 2D Hexagonal Polymer | Tetradentate (all 4 N atoms) |

This table summarizes the coordination behavior of a dicyano-bipyridine ligand with silver ions under different conditions, as detailed in the research. hhu.dersc.org

In Dye-Sensitized Solar Cells (DSSCs), this compound often serves as a crucial ligand in ruthenium(II) complexes, which act as the light-harvesting dyes or sensitizers researchgate.netfigshare.com. These complexes are responsible for absorbing solar photons and injecting electrons into the semiconductor's conduction band. The presence of cyano groups can modify the electronic properties of the complex, influencing its light absorption spectrum and electrochemical behavior researchgate.net. The performance of DSSCs is highly dependent on the sensitizer, with ruthenium-based dyes historically achieving high efficiencies nih.gov. Research into novel organic dyes based on 2,2′-bipyrimidines, which share structural similarities, also highlights the importance of the cyano moiety as an electron acceptor and anchoring group for potential DSSC sensitizers bohrium.comasianpubs.org.

Beyond photovoltaics, this compound is a component in photosensitizers designed for solar fuel generation, a form of artificial photosynthesis scholaris.ca. In these systems, a photosensitizer absorbs light and initiates a series of electron transfer reactions that drive the conversion of substrates like water and carbon dioxide into chemical fuels (e.g., hydrogen or hydrocarbons). Ruthenium-polypyridyl complexes, which can incorporate dicyanobipyridine ligands, are well-known photosensitizers for photocatalytic water oxidation and CO₂ reduction scholaris.ca. The strong electron-withdrawing cyano groups enhance the oxidizing power of the metal center in the excited state, which can be beneficial for driving challenging oxidative reactions.

Organic Solar Cells

Organic solar cells (OSCs) represent another area of photovoltaic research where molecular design plays a pivotal role. The active layer in many OSCs consists of a blend of an electron donor and an electron acceptor material. For a long time, fullerene derivatives were the dominant electron acceptors. However, their limitations, such as weak absorption in the visible spectrum and limited synthetic tunability, have spurred the development of non-fullerene acceptors (NFAs). nih.govnih.gov

The design of effective NFAs often involves creating molecules with a donor-π-acceptor architecture to tune their absorption profiles and energy levels. frontiersin.org Electron-deficient units are a critical component of these molecules. The strong electron-withdrawing nature of the cyano groups makes this compound a potentially valuable building block in the synthesis of novel NFA materials. By incorporating such electron-deficient moieties, it is possible to lower the LUMO energy level of the acceptor, which is a key parameter for achieving efficient charge separation at the donor-acceptor interface. The development of NFAs has led to a significant increase in the power conversion efficiency of OSCs, with performance now surpassing that of fullerene-based devices. rsc.org

Catalysis and Electrocatalysis

The ability of this compound to accept and stabilize electrons makes it an important ligand in the development of catalysts for a variety of chemical transformations, particularly in the field of electrocatalysis where the catalyst facilitates reactions at an electrode surface.

Electrocatalytic CO₂ Reduction

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks and fuels is a key strategy for mitigating greenhouse gas emissions and for storing renewable energy. Rhenium(I) tricarbonyl complexes with bipyridine ligands are among the most well-studied and robust molecular catalysts for the selective reduction of CO₂ to carbon monoxide (CO). escholarship.org

The catalytic mechanism generally involves the reduction of the catalyst, which is often initiated by an electron transfer to the bipyridine ligand. frontiersin.org This initial reduction of the ligand is a crucial step that precedes the activation of the metal center for CO₂ binding and subsequent reduction. The electron-withdrawing cyano groups on the 4,4'-positions of the bipyridine can influence the reduction potential of the complex, thereby affecting the overpotential required for the catalytic process.

Studies on a range of fac-Re(bpy)(CO)₃X complexes have shown that modifying the bipyridine ligand with various substituents can have a significant impact on the catalyst's activity. researchgate.net For instance, the introduction of electron-withdrawing ester groups has been shown to affect the catalytic activity by localizing reducing equivalents on the ligand, which can hinder the formation of the active rhenium(0) species. nih.gov This highlights the delicate balance of electronic effects required for efficient catalysis.

For practical applications, immobilizing homogeneous catalysts onto electrode surfaces is a desirable approach. This heterogenization can enhance catalyst stability and facilitate product separation. The design of the ligand is central to achieving stable anchoring of the catalyst to the electrode surface.

In this context, bipyridine ligands functionalized with sulfur-based anchoring groups have been developed to bind rhenium complexes to gold electrodes. nih.gov One study investigated a [Re(L)(CO)₃Cl] catalyst where L was a disulfide-substituted bipyridine. nih.gov Upon an initial two-electron reduction, the disulfide bond is cleaved, allowing for robust anchoring of the complex to a gold surface. frontiersin.orgnih.gov This heterogenized complex maintains its catalytic activity for CO₂ reduction. Spectroscopic analysis revealed that the complex binds to the gold surface in an orientation that is perpendicular to the surface, which effectively exposes the catalytically active rhenium center to the CO₂ substrate in the solution. frontiersin.orgnih.gov This controlled orientation is crucial for efficient electrocatalysis at the electrode-electrolyte interface.

Table 2: Reduction Potentials of Selected Rhenium Bipyridyl Complexes

| Complex | Ep1,c (V vs Fc+/0) | Ep2,c (V vs Fc+/0) |

| ReBpy | -1.79 | - |

| 1-Re | -1.81 | - |

| 2-Re | -1.73 | - |

| 3-Re | -1.84 | - |

Oxidation Reactions (e.g., Sulfide (B99878) Oxidation)

Complexes of this compound and its derivatives have demonstrated notable catalytic activity in oxidation reactions. Research has shown that a Palladium(II) complex incorporating a 2,2'-bipyridyl-dicyano ligand acts as an effective homogeneous catalyst for the oxidation of sulfides. scirp.org For instance, in the oxidation of methyl phenyl sulfide to its corresponding sulfoxide (B87167), the catalytic performance of the palladium complex was significantly enhanced by the presence of a co-catalyst.

In one study, the reaction was carried out at room temperature using hydrogen peroxide (H₂O₂) as the oxidant. The palladium complex alone achieved a 45.8% conversion of methyl phenyl sulfide with a 56.8% selectivity for the sulfoxide after 270 minutes. scirp.org However, the addition of 2-sulfobenzoic acid dramatically improved the catalytic system's efficiency, boosting the conversion rate to 89.1% and the selectivity for sulfoxide to 96.4%. scirp.org This highlights the cooperative effect between the dicyano-bipyridyl palladium complex and the additive in promoting the selective oxidation of sulfides. scirp.org

Table 1: Catalytic Oxidation of Methyl Phenyl Sulfide

| Catalyst System | Conversion (%) | Selectivity for Sulfoxide (%) | Time (min) |

|---|---|---|---|

| Pd(II)-dicyanobipyridyl complex | 45.8 | 56.8 | 270 |

| Pd(II)-dicyanobipyridyl complex + 2-Sulfobenzoic acid | 89.1 | 96.4 | 270 |

Role as Ligands in Metal-Catalyzed Organic Reactions

The this compound molecule is a highly effective ligand in coordination chemistry, primarily due to the chelating nitrogen atoms of the bipyridine core. researchgate.net The strong electron-withdrawing nature of the two cyano (-CN) groups significantly modifies the electronic properties of the bipyridine framework. researchgate.net This electronic modification is crucial for its application in metal-catalyzed organic reactions.

The cyano moieties lower the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its π-acceptor properties. researchgate.net This characteristic is beneficial for stabilizing metal centers in various oxidation states, which is a key aspect of many catalytic cycles. Ruthenium(II) complexes with the this compound ligand have been synthesized and studied, demonstrating that the ligand's electronic effects influence the photophysical and electrochemical properties of the metal complex. researchgate.net Furthermore, the cyano groups themselves can be sites for further chemical transformations, and their presence has been noted in the context of Palladium-catalyzed reactions. researchgate.net The ability to tune the electronic structure of the resulting metal complex makes this compound a valuable ligand for developing novel catalysts.

Potential in Organic Synthesis

This compound serves as a valuable synthon, or building block, in organic synthesis. Its utility stems from both the bipyridine core, a common structural motif in functional molecules, and the reactive potential of the cyano groups. The development of efficient synthetic routes to this compound, such as one-step methods involving the coupling of 4-cyanopyridine, has made this compound more accessible for broader applications. researchgate.net

The cyano groups can participate in a variety of chemical transformations, allowing for the elaboration of the bipyridine scaffold into more complex structures. For example, the cyano function can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to new amide or amine-containing ligands and materials. This versatility makes this compound a key intermediate for creating tailored molecules for specific applications in materials science and coordination chemistry. researchgate.net

Luminescent Materials and Optoelectronics

The unique electronic properties of this compound make it a compelling component for luminescent materials and optoelectronic devices. When incorporated as a ligand in metal complexes, it can significantly influence their photophysical characteristics. researchgate.net The strong electron-withdrawing cyano groups modify the energy levels of the molecular orbitals involved in light absorption and emission. researchgate.net

Specifically, in ruthenium(II) complexes, the presence of the this compound ligand leads to the emergence of new metal-to-ligand charge-transfer (MLCT) bands in the absorption spectrum. researchgate.net For instance, a heteroleptic ruthenium(II) complex containing both this compound and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands exhibits two distinct MLCT absorption maxima at 418 nm and 510 nm. researchgate.net The lower-energy band at 510 nm is assigned to the charge transfer to the dicyano-bipyridine ligand. researchgate.net Crucially, the emission from this complex is significantly redshifted (shifted to a longer wavelength) by 116 nm compared to the corresponding homoleptic complex containing only the di-tert-butyl-bipyridine ligands. researchgate.net This ability to tune the emission color is a critical feature for developing new phosphorescent materials for optoelectronics. researchgate.net

Table 2: Photophysical Data for a Ruthenium(II) Complex with this compound (dnbpy) in Acetonitrile (B52724)

| Complex | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| [(tbbpy)₂Ru(dnbpy)]²⁺ | 418, 510 | 726 |

| [(tbbpy)₃Ru]²⁺ | 460 | 610 |

tbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine researchgate.net

Light-Emitting Diodes (LEDs)

The tunable luminescent properties of complexes containing substituted bipyridine ligands are highly relevant for the fabrication of light-emitting diodes (LEDs). While direct studies on this compound in LEDs are specific, the principle of using functionalized bipyridine ligands to enhance performance is well-established. For example, a related bidentate ligand, 2,2′-bipyridine-4,4′-dicarboxylic acid, has been successfully used to improve the optical properties of CsPbBr₃ perovskite nanocrystals. rsc.org This surface modification enhanced the photoluminescence quantum yield from 64% to 88%. rsc.org A down-converted green LED was fabricated using these engineered nanocrystals, demonstrating the potential of such materials in display applications. rsc.org

The significant redshift in emission observed for ruthenium complexes with this compound suggests its potential for creating deep red or near-infrared emitting materials, which are sought after for various applications, including specialized LEDs. The ability to control the emission wavelength through ligand design is a fundamental strategy in the development of new emitter materials for OLED (Organic Light-Emitting Diode) technology.

Molecular Recognition and Sensing Applications

The 4,4'-bipyridine (B149096) framework is a foundational element in supramolecular chemistry and the design of molecular sensors. nih.gov Its derivatives are employed as building blocks for materials that can respond to external stimuli, including the presence of specific chemical species. nih.gov The introduction of cyano groups at the 4 and 4' positions, creating this compound, imparts specific electronic and binding properties that can be harnessed for molecular recognition.

Detecting Metal Ions and Other Analytes

The nitrogen atoms of the bipyridine unit and potentially the nitrogen atoms of the cyano groups can coordinate with metal ions. The strong electron-withdrawing effect of the cyano groups in this compound alters the electron density of the donor nitrogen atoms, which can lead to selective binding affinities for different metal ions. researchgate.net Upon coordination with a metal ion or another analyte, the electronic structure of the ligand is perturbed, which can result in a measurable change in its photophysical properties, such as a shift in its absorption or emission spectrum. This chromic or fluorometric response forms the basis of a sensing mechanism. For instance, related ruthenium complexes bearing bipyridine ligands have been shown to be highly sensitive to their environment, enabling the detection of trace amounts of water in aprotic solvents through UV-Vis spectrophotometry. nih.gov This principle of using metal-to-ligand charge transfer (MLCT) bands that are sensitive to the local environment can be applied to develop sensors based on this compound complexes for various analytes. nih.gov

Advanced Materials Development

The strategic incorporation of this compound into larger molecular and macromolecular structures has led to significant advancements in materials with enhanced performance characteristics.

Coordination Polymers and Frameworks

This compound is a highly effective ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms of the bipyridine unit act as a strong chelating site for metal ions, while the nitrile nitrogen atoms can engage in further coordination, acting as bridging ligands to create extended, multidimensional structures. This dual functionality allows for the formation of diverse and stable architectures.

The coordination mode of dicyano-bipyridine ligands is influenced by factors such as the choice of metal ion, the counter-anion, and crystallization conditions. For instance, in silver complexes with the related 5,5′-dicyano-2,2′-bipyridine, metal-coordinating anions like nitrate promote a tridentate mode involving the bipyridine nitrogens and one cyano group, leading to one-dimensional coordination polymers. hhu.de In contrast, less coordinating anions can result in discrete monomeric complexes or, with solvent variation, two-dimensional hexagonal polymers where the ligand is tetradentate. hhu.de

The use of auxiliary chelating ligands like 2,2'-bipyridyl derivatives is a powerful method for modulating the topology and enhancing the stability of MOFs. mdpi.com The incorporation of these ligands can reduce the connectivity of secondary building units (SBUs), which can be a promising strategy for designing porous structures or materials with highly anisotropic magnetic or electronic properties. mdpi.com In a series of manganese(II)-based MOFs, the use of different 2,2'-bipyridyl derivatives as chelating ligands influenced the dimensionality and structure of the resulting coordination polymers. mdpi.com

The strong electron-withdrawing nature of the cyano groups on the bipyridine backbone significantly influences the electronic properties of the resulting metal complexes. researchgate.net This can deactivate the chelating nitrogen functionalities, requiring specific synthesis conditions like microwave irradiation to achieve complexation, as observed in the formation of a ruthenium(II) complex. researchgate.net The resulting complexes, however, exhibit interesting photophysical properties, including distinct metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net

Table 1: Examples of Bipyridine-Based Coordination Frameworks and Their Characteristics

| Ligand System | Metal Ion(s) | Framework Dimensionality | Key Finding/Property |

|---|---|---|---|

| 5,5′-Dicyano-2,2′-bipyridine / Ag(I) | Silver (Ag⁺) | 1D or 2D | Coordination mode (tridentate vs. tetradentate) and framework dimensionality are controlled by the choice of anion (e.g., NO₃⁻ vs. PF₆⁻). hhu.de |

| 2,2′-Bipyridyl Derivatives / Mn(II) | Manganese (Mn²⁺) | 3D | The use of auxiliary bipyridyl ligands modulates MOF topology and stability. mdpi.com |

| 4,4′-Bipyridine / Divalent Metals | Manganese (Mn²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺) | N/A | Forms a variety of MOFs with flexible carboxylic acids, with synthesis often performed via hydrothermal or solvothermal methods. scispace.com |

| 4,4′-Dicyano-2,2′-bipyridine / Ru(II) | Ruthenium (Ru²⁺) | 0D (Discrete Complex) | Electron-withdrawing cyano groups modify electronic properties, leading to distinct MLCT absorption bands and luminescence. researchgate.net |

Polyimides and Polymers

Research into polyimides containing cyano groups has shown that these functionalities can improve thermal stability and solubility. The introduction of 4,5-diazafluorene units, which contain a bipyridine-like structure, into aromatic polyimides has been shown to improve solubility in common organic solvents while achieving high glass transition temperatures (Tg) between 270 °C and 311 °C and decomposition temperatures (T10%) between 493 °C and 552 °C. These polymers also exhibit excellent mechanical properties, with tensile strengths ranging from 92 to 105 MPa.

The presence of the bipyridine structure can enhance the tensile strength of polyimides compared to traditional fluorene-containing polyimides. The specific properties can be tuned by adjusting the content of the bipyridine-containing monomer within the polymer chain.

Table 2: Mechanical and Thermal Properties of Polyimides Containing Diazafluorene (Bipyridine-like) Units

| Polyimide ID | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T₁₀, °C) |

|---|---|---|---|---|

| PI-1 | 105 | 24.8 | 270 | 512 |

| PI-2 | 98 | 6.55 | 288 | 552 |

| PI-3 | 94 | 5.88 | 311 | 538 |

| PI-4 | 92 | 4.99 | 294 | 493 |

Data adapted from research on polyimides containing 4,5-diazafluorene units.

Nanomaterials

The unique coordination and photophysical properties of this compound and its derivatives make them excellent candidates for the bottom-up synthesis of functional nanomaterials. While bulk coordination polymers and MOFs have established applications, their formulation into nanoscale materials offers advantages such as high surface-area-to-volume ratios and quantum effects, opening avenues for advanced applications in sensing, catalysis, and bioimaging.

Coordination polymers can be synthesized in the form of nanocrystals through methods like sonication. For example, 1D zinc(II) coordination polymers using 4,4'-bipyridine have been prepared as nanocrystals with average sizes around 100 nm via ultrasonication in benign solvents. This demonstrates a green and rapid synthetic route to nanoscale coordination materials.

A particularly promising area is the development of luminescent nanoparticles from metal complexes of this compound. Ruthenium(II)-bipyridine complexes are well-known for their strong luminescence and photostability. youtube.com The complex formed with this compound exhibits notable photophysical properties, including distinct absorption and emission bands. researchgate.net These luminescent properties are highly sought after for applications in chemical and biological analysis and imaging. nih.gov

Nanoparticles formulated from such emissive complexes could serve as powerful probes. Ruthenium nanoclusters and coordination complexes are recognized for their potential in bioimaging and cancer therapy due to their unique photophysical and biological attributes. bio-integration.org The electron-withdrawing cyano groups on the this compound ligand can tune the metal-to-ligand charge-transfer states, which in turn influences the emission wavelength and quantum yield of the complex, a critical factor for developing targeted imaging agents. nih.gov The creation of nanomaterials from these building blocks could lead to sensors with high sensitivity for detecting gases and biomolecules. bio-integration.org

Computational and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively employed to investigate the molecular and electronic properties of 4,4'-Dicyano-2,2'-bipyridine and its coordination complexes. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP, allow for the optimization of molecular geometries and the prediction of electronic structures, including ground and excited states. nih.govscispace.com

These computational approaches are crucial for understanding the behavior of this ligand in more complex systems. For instance, DFT has been used to model the excited-state structures of ruthenium-bipyridine complexes, providing a detailed picture of the distortions that occur upon photoexcitation. nih.gov Such calculations are validated by comparing the results with experimental data, such as spectroscopic measurements, to ensure the reliability of the theoretical models. nih.gov The insights gained from these quantum mechanical studies are invaluable for interpreting experimental results and predicting the properties of new materials incorporating the this compound scaffold.

Computational Studies on Electronic Structure

Computational studies have been instrumental in elucidating the electronic structure of this compound. A key finding is the profound influence of the two cyano (-CN) groups positioned at the 4 and 4' locations of the bipyridine framework. These groups are strongly electron-withdrawing, which significantly alters the electron density distribution across the molecule. researchgate.net

This electron-withdrawing nature deactivates the chelating nitrogen atoms, which has implications for the ligand's coordination chemistry. researchgate.net The modification of the electronic landscape is a primary reason for the ligand's use in tuning the photophysical and electrochemical properties of metal complexes. By systematically substituting the bipyridine core with groups like cyano, researchers can effectively control the electronic structure of the resulting complexes. nih.govrsc.org

HOMO-LUMO Gap Analysis

A central aspect of computational electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. nih.gov A smaller gap generally indicates that a molecule can be excited with lower energy. nih.gov

For this compound, the potent electron-withdrawing cyano substituents play a crucial role in determining the energy of these orbitals. Theoretical studies indicate that such substituents significantly lower the energy of the LUMO, which is typically a π* antibonding orbital localized on the bipyridine ligand. researchgate.net This lowering of the LUMO energy is a key mechanism for tuning the HOMO-LUMO gap of the molecule and the resulting metal complexes. nih.govrsc.org

By modifying the bipyridine ligand with electron-withdrawing groups, the HOMO-LUMO gap can be systematically controlled, which in turn influences the absorption and emission properties of its metal complexes. nih.govrsc.org While specific values depend on the computational method and environment (e.g., in a complex or as a free ligand), the principle of gap-tuning via substitution is well-established. The table below presents calculated HOMO-LUMO gap values for related platinum-bipyridine complexes, illustrating the range of energy gaps observed in such systems.

| Complex | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| [PtCl₄(4,4ˊ-dimethyl-2,2ˊ-bipyridine)] | 3.5 | |

| [PtCl₄(5,5ˊ-dimethyl-2,2ˊ-bipyridine)] | 3.5 | |

| Pt(bipy)Cl₄ | 1.69 | nih.gov |

Modeling of Charge Transfer Interactions

The this compound ligand is frequently incorporated into transition metal complexes, such as those with ruthenium(II), which are known for their rich photophysical properties based on charge-transfer transitions. nih.govresearchgate.net Computational modeling is a powerful tool for studying these interactions, particularly metal-to-ligand charge transfer (MLCT). researchgate.net

In an MLCT process, absorption of light promotes an electron from a metal-centered d-orbital (the HOMO or a similar orbital) to a ligand-centered π* orbital (the LUMO). osti.gov Theoretical models, including Time-Dependent DFT (TD-DFT), can calculate the energies of these electronic transitions and simulate the resulting absorption and emission spectra. nih.govresearchgate.net

These computational models allow researchers to understand the nature of the excited states and the factors that influence them. For example, modeling has been used to calculate the structural distortions that occur in the MLCT excited state of ruthenium-bipyridine complexes and to account for the shapes of their experimental emission spectra. nih.gov This ability to model and predict the behavior of charge-transfer interactions is vital for the rational design of photosensitizers and other functional materials for applications in solar energy conversion and photocatalysis. osti.gov